molecular formula C17H11ClO2 B312351 1-Naphthyl 3-chlorobenzoate

1-Naphthyl 3-chlorobenzoate

Cat. No.: B312351
M. Wt: 282.7 g/mol
InChI Key: OAIKPGFOZVOJLG-UHFFFAOYSA-N
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Description

1-Naphthyl 3-chlorobenzoate is an aromatic ester derivative of 3-chlorobenzoic acid, where the carboxyl group is esterified with 1-naphthol. This compound is characterized by a chlorine substituent at the meta position of the benzoate ring and a bulky naphthyl group, which influences its physicochemical properties and interactions in biological and chemical systems. These analogs are critical in understanding degradation pathways, microbial metabolism, and industrial applications .

Properties

Molecular Formula

C17H11ClO2

Molecular Weight

282.7 g/mol

IUPAC Name

naphthalen-1-yl 3-chlorobenzoate

InChI

InChI=1S/C17H11ClO2/c18-14-8-3-7-13(11-14)17(19)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

OAIKPGFOZVOJLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-naphthyl 3-chlorobenzoate with key analogs based on substituent groups, molecular weight, and applications:

Compound Substituent (Benzoate Position) Ester Group Molecular Weight (g/mol) Key Applications/Properties
This compound Cl (C3) 1-Naphthyl ~258.7 (calculated) Research applications (hypothesized)
Propyl 3-chlorobenzoate Cl (C3) Propyl 198.65 Pharmaceutical/agrochemical synthesis
4-Bromophenyl 3-chlorobenzoate Cl (C3) 4-Bromophenyl 311.56 Organic building block
3-Chlorobenzoic acid Cl (C3) -COOH 156.57 Microbial degradation studies

Key Observations :

  • The naphthyl group in this compound introduces steric bulk, likely reducing solubility in aqueous systems compared to smaller esters like propyl or bromophenyl derivatives.
  • The meta-chlorine position is critical for enzyme recognition in microbial degradation pathways .
Microbial Degradation and Metabolic Pathways

3-Chlorobenzoate and its derivatives are substrates for specialized microbial consortia. Below is a comparison of degradation efficiency and metabolic features:

Organism/Consortium Substrate Degradation Rate Key Enzymes/Pathways Notes
Caballeria sp. NK8 3-Chlorobenzoate Not quantified Plasmid-encoded chlorocatechol cleavage Chemotaxis toward chlorocatechols
Cupriavidus necator NH9 3-Chlorobenzoate Higher than benzoate Chlorocatechol-THO pathway Weak chemotaxis to 3-chlorobenzoate
Methanogenic consortium 3-Chlorobenzoate 22 μM/h Reductive dechlorination (H₂-dependent) Inhibited at >4.8 mM
Strain DCB-1 3-Chlorobenzoate ATP-coupled Membrane-bound dehalogenase Growth linked to dechlorination

Key Comparisons :

  • Ester vs. Acid Form : Free 3-chlorobenzoic acid is more readily degraded than its esters. Esters like this compound likely require initial hydrolysis to release 3-chlorobenzoic acid before microbial metabolism, adding a rate-limiting step.
  • Substituent Effects : The presence of a bromine (as in 4-bromophenyl 3-chlorobenzoate) or naphthyl group may hinder enzyme access compared to simpler esters (e.g., propyl).
Industrial and Environmental Relevance
  • Propyl 3-chlorobenzoate : Used in pharmaceutical and material science research due to its balance of reactivity and stability .
  • 4-Bromophenyl 3-chlorobenzoate : Functions as a building block in organic synthesis, leveraging halogenated aromatic systems for cross-coupling reactions .
  • This compound : Hypothesized to have niche applications in polymer science or as a UV-stabilizing agent, though direct evidence is lacking.

Environmental Persistence :

  • Esters with bulky groups (e.g., naphthyl) are predicted to persist longer in anaerobic environments due to slower hydrolysis and microbial uptake. In contrast, 3-chlorobenzoic acid is efficiently degraded by consortia like Caballeria sp. NK8 .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-naphthyl 3-chlorobenzoate and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves esterification between 1-naphthol and 3-chlorobenzoyl chloride under anhydrous conditions. Structural confirmation requires a combination of NMR spectroscopy (to verify ester linkage and aromatic proton environments) and X-ray crystallography (to resolve spatial arrangements of substituents). For example, coordination studies of 3-chlorobenzoate anions with metal ions reveal bond lengths and angles critical for validating synthetic products .

Q. How can researchers analyze the degradation pathways of 3-chlorobenzoate derivatives in microbial systems?

  • Methodological Answer : Use enzyme activity assays (e.g., benzoate 1,2-dioxygenase activity via spectrophotometry) and substrate utilization experiments in defined media. Rhodococcus opacus 1CP, for instance, exhibits distinct transport kinetics for benzoate vs. 3-chlorobenzoate, with negative cooperativity observed in substrate-enzyme binding . Couple this with HPLC to track metabolite formation (e.g., chlorocatechol from 3-chlorobenzoate) .

Q. What experimental approaches are used to study the environmental fate of 3-chlorobenzoate?

  • Methodological Answer : Employ microcosm studies with soil or sediment samples, supplemented with isotopic labeling (e.g., ¹⁴C-3-chlorobenzoate) to monitor mineralization. Rhodopseudomonas palustris DCP3, for example, dechlorinates 3-chlorobenzoate under anoxic phototrophic conditions, which can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in microbial substrate preference for 3-chlorobenzoate vs. benzoate?

  • Methodological Answer : Conduct RNA-seq analysis on bacteria like Cupriavidus necator NH9 grown on both substrates. This reveals differential expression of degradation genes (e.g., tcb operon for 3-chlorobenzoate) and chemotaxis-related genes. Benzoate induces stronger chemotaxis, explaining substrate preference despite shared degradation pathways . Validate with semisolid agar chemotaxis assays to correlate gene expression with motility .

Q. What strategies address inconsistent enzymatic efficiency in 3-chlorobenzoate degradation across bacterial strains?

  • Methodological Answer : Perform allosteric site mutagenesis on benzoate 1,2-dioxygenase to assess how 3-chlorobenzoate binding alters cooperativity. Rhodococcus opacus 1CP shows positive cooperativity with benzoate but negative with 3-chlorobenzoate, suggesting substrate-induced conformational changes . Complement with SHAPE analysis to quantify geometric distortions in enzyme-substrate complexes .

Q. How can chromosomal integration of degradation pathways enhance bacterial utilization of 3-chlorobenzoate?

  • Methodological Answer : Use minitransposon-mediated gene transfer to integrate the tcb chlorocatechol operon into hosts like Pseudomonas putida. Selection on 3-chlorobenzoate media enriches for strains with multiple gene copies, improving degradation efficiency. Southern blot analysis confirms copy number, while growth curve assays quantify substrate utilization .

Q. What advanced techniques validate the persistence of 3-chlorobenzoate-degrading bacteria in environmental samples?

  • Methodological Answer : Combine PCR amplification of strain-specific markers (e.g., Pseudomonas sp. B13 16S rRNA) with Southern blot-RFLP analysis to track genetic stability in aquifer microcosms. Enrichment cultures with 3-chlorobenzoate as the sole carbon source isolate adapted strains .

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